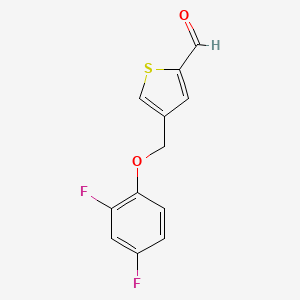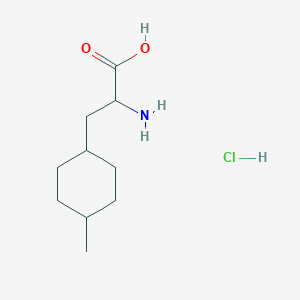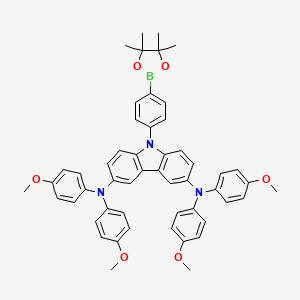![molecular formula C12H17N B12950436 N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex, cage-like organic compound. Its unique structure consists of five fused cycloalkane rings, forming a compact, three-dimensional arrangement. The “N-methyl” prefix indicates the presence of a methyl group attached to one of the nitrogen atoms.
Méthodes De Préparation
Synthetic Routes::
- Cycloaddition Reaction:
- One synthetic approach involves a cycloaddition reaction between a suitable precursor (such as a diene or alkyne) and a nitrogen-containing compound. The cyclization process forms the intricate pentacyclic framework.
- Reaction conditions may include high temperatures and the use of Lewis acids as catalysts.
- Ring Expansion:
- Another method is ring expansion, where a smaller cyclic compound undergoes a series of ring-opening and ring-closing reactions to form the larger cage structure.
- This approach often requires careful control of reaction conditions and intermediate stability.
Industrial Production:: Industrial-scale production of N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine remains challenging due to its intricate architecture. Researchers continue to explore efficient and scalable methods.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation: N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo oxidation reactions, leading to the formation of various functional groups.
- Reduction: Reduction processes can modify the compound’s reactivity and alter its properties.
- Substitution: Substituents can be introduced at specific positions within the cage structure.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
- Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and the functional groups present. These could include substituted derivatives or ring-opened forms.
Applications De Recherche Scientifique
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine finds applications in:
- Chemistry: As a challenging synthetic target, it inspires novel methodologies and reaction design.
- Biology: Its unique structure may have biological implications, although further research is needed.
- Medicine: Potential drug candidates due to their distinct three-dimensional shape and potential interactions with biological targets.
- Industry: As a building block for designing new materials or catalysts.
Mécanisme D'action
The precise mechanism by which N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects remains an active area of investigation. Researchers study its interactions with receptors, enzymes, or other cellular components.
Comparaison Avec Des Composés Similaires
While N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is relatively rare, we can compare it to related compounds:
- Tetracyclo[5.3.0.0{2,6}.0{3,10}]deca-4,8-diene : A simpler cage compound with fewer rings.
- Other polycyclic amines: Explore similar structures to highlight N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine’s uniqueness.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-10-6-2-4-5-3-7(8(4)10)11(12)9(5)6/h4-13H,2-3H2,1H3 |
Clé InChI |
IZBOSKRPGVFJOC-UHFFFAOYSA-N |
SMILES canonique |
CNC1C2C3CC4C2C5C1C3C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)


![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


